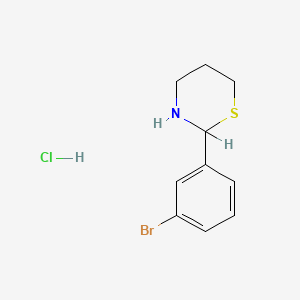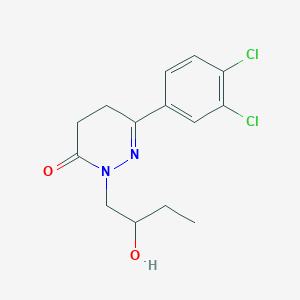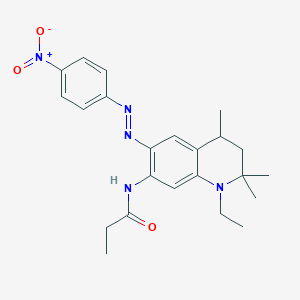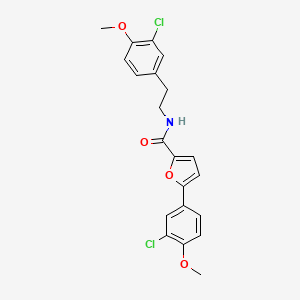
N-(3-Bromophenyl)-3-(2-chloro-3-methoxyphenyl)-2-propenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Bromophenyl)-3-(2-chloro-3-methoxyphenyl)-2-propenamide: is an organic compound that belongs to the class of amides It is characterized by the presence of bromine, chlorine, and methoxy substituents on its aromatic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromophenyl)-3-(2-chloro-3-methoxyphenyl)-2-propenamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromophenylamine and 2-chloro-3-methoxybenzaldehyde.
Condensation Reaction: The primary step involves a condensation reaction between 3-bromophenylamine and 2-chloro-3-methoxybenzaldehyde in the presence of a suitable catalyst, such as acetic acid or hydrochloric acid, to form the corresponding Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired amide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Commonly used techniques include:
Catalytic Hydrogenation: Utilizing metal catalysts such as palladium or platinum to facilitate the reduction step.
Solvent Selection: Choosing appropriate solvents like ethanol or methanol to enhance reaction efficiency and product isolation.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Bromophenyl)-3-(2-chloro-3-methoxyphenyl)-2-propenamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.
Substitution: The bromine and chlorine substituents on the aromatic rings can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium cyanide.
Major Products Formed
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Amine derivatives.
Substitution Products: Methoxy-substituted or cyano-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3-Bromophenyl)-3-(2-chloro-3-methoxyphenyl)-2-propenamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(3-Bromophenyl)-3-(2-chloro-3-methoxyphenyl)-2-propenamide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Gene Expression: Influencing the expression of genes related to cell growth, differentiation, or apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-Bromophenyl)-3-(2-chlorophenyl)-2-propenamide: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
N-(3-Bromophenyl)-3-(2-methoxyphenyl)-2-propenamide: Lacks the chlorine substituent, potentially altering its properties.
N-(3-Chlorophenyl)-3-(2-methoxyphenyl)-2-propenamide: Substitutes bromine with chlorine, which may influence its behavior in chemical reactions.
Uniqueness
N-(3-Bromophenyl)-3-(2-chloro-3-methoxyphenyl)-2-propenamide is unique due to the presence of both bromine and chlorine substituents along with a methoxy group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
853350-12-6 |
|---|---|
Molekularformel |
C16H13BrClNO2 |
Molekulargewicht |
366.63 g/mol |
IUPAC-Name |
(E)-N-(3-bromophenyl)-3-(2-chloro-3-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C16H13BrClNO2/c1-21-14-7-2-4-11(16(14)18)8-9-15(20)19-13-6-3-5-12(17)10-13/h2-10H,1H3,(H,19,20)/b9-8+ |
InChI-Schlüssel |
TVMRVOIKHLZJFG-CMDGGOBGSA-N |
Isomerische SMILES |
COC1=CC=CC(=C1Cl)/C=C/C(=O)NC2=CC(=CC=C2)Br |
Kanonische SMILES |
COC1=CC=CC(=C1Cl)C=CC(=O)NC2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2,2-Dichloro-3-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B11945065.png)

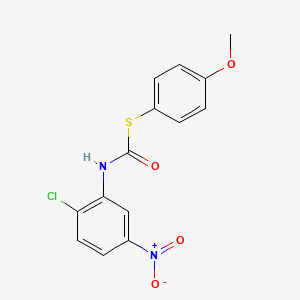




![2-[(Diphenylmethyl)carbamoyl]benzoic acid](/img/structure/B11945087.png)
